Bienvenue dans la boutique en ligne BenchChem!

6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one

Acetylcholinesterase inhibition Alzheimer's disease Coumarin SAR

6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one (CAS 728031-55-8, molecular formula C20H17BrN2O6) is a fully synthetic, trisubstituted coumarin derivative in which a central piperazine linker bridges a furan-2-carbonyl moiety to the chromen-2-one core, with bromine at position 6 and methoxy at position 8. This compound belongs to the coumarin-piperazine hybrid class, a scaffold extensively investigated for acetylcholinesterase (AChE) inhibition, G protein-coupled receptor 35 (GPR35) agonism, and antiproliferative activity.

Molecular Formula C20H17BrN2O6
Molecular Weight 461.268
CAS No. 728031-55-8
Cat. No. B2782010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one
CAS728031-55-8
Molecular FormulaC20H17BrN2O6
Molecular Weight461.268
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
InChIInChI=1S/C20H17BrN2O6/c1-27-16-11-13(21)9-12-10-14(20(26)29-17(12)16)18(24)22-4-6-23(7-5-22)19(25)15-3-2-8-28-15/h2-3,8-11H,4-7H2,1H3
InChIKeyOWZUCQMDVLKNQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one: Structural Identity and Pharmacophore Context for Procurement Decisions


6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one (CAS 728031-55-8, molecular formula C20H17BrN2O6) is a fully synthetic, trisubstituted coumarin derivative in which a central piperazine linker bridges a furan-2-carbonyl moiety to the chromen-2-one core, with bromine at position 6 and methoxy at position 8 . This compound belongs to the coumarin-piperazine hybrid class, a scaffold extensively investigated for acetylcholinesterase (AChE) inhibition, G protein-coupled receptor 35 (GPR35) agonism, and antiproliferative activity [1][2]. The unique combination of an electron-withdrawing bromo substituent and an electron-donating methoxy group on the coumarin ring, coupled with the hydrogen-bond-capable furan-carbonyl-piperazine side chain, creates a pharmacophore distinct from simpler coumarin or piperazine analogs [2][3].

Why Generic Substitution Fails for 6-Bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one


Interchanging coumarin-piperazine analogs without considering substituent identity and position is scientifically unsound. Published SAR data demonstrate that bromine at the 6-position and methoxy at the 8-position are not interchangeable decorations: the bromo substituent consistently enhances acetylcholinesterase inhibitory activity, while the methoxy group modulates electronic properties and hydrogen-bonding capacity [1][2]. Removing the 8-methoxy group, adding a second bromine at position 8, or replacing the furan-2-carbonyl with a simple phenyl or methylphenyl group each alters molecular topology, lipophilicity, and target engagement profiles — any of which can negate the biological readout observed with the specific substitution pattern of CAS 728031-55-8 [2]. For procurement, this means that even closely related CAS numbers (e.g., 728031-52-5 or 886147-55-3) cannot be assumed to deliver equivalent experimental outcomes without side-by-side validation .

Product-Specific Quantitative Evidence Guide: Differentiation of CAS 728031-55-8 from Closest Analogs


6-Bromo vs. 6-Unsubstituted: AChE Inhibitory Activity Enhancement Inferred from Coumarin Hybrid SAR

In a comprehensive molecular docking and SAR review of coumarin hybrids as multi-target anti-Alzheimer's agents, bromo substituents were explicitly reported to increase anti-acetylcholinesterase (AChE) activity, whereas a hydroxyl group at position 6 or 7 decreased it [1]. This class-level SAR directly supports the rationale for selecting the 6-bromo-bearing CAS 728031-55-8 over the 6-unsubstituted analog (CAS 728031-52-5, 8-methoxy-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one). No direct head-to-head AChE IC50 data for these two specific compounds were identified in the public domain.

Acetylcholinesterase inhibition Alzheimer's disease Coumarin SAR

6-Bromo-8-methoxy Substitution Pattern: Relevance to GPR35 Agonism and Differentiation from 8-Unsubstituted Analogs

The Journal of Medicinal Chemistry study by Wei et al. (2017) identified 2H-chromen-2-one derivatives as potent GPR35 agonists, with the most active compound (50) bearing 6-bromo, 7-hydroxy, and 8-nitro substituents achieving an EC50 of 5.8 nM in HT-29 cell dynamic mass redistribution assays [1]. While this compound differs from CAS 728031-55-8 (which has 8-OCH3 instead of 8-NO2, and a piperazine-furan-carbonyl at position 3 instead of tetrazole), the data demonstrate that the 6-bromo substitution is a critical potency determinant within the chromen-2-one GPR35 agonist pharmacophore [1]. CAS 728031-55-8 retains the 6-bromo feature, whereas the 6-unsubstituted analog (CAS 728031-52-5) does not. No direct GPR35 activity data for CAS 728031-55-8 were identified.

GPR35 agonism GPCR screening Inflammatory bowel disease

Mono-Bromo (6-Br) vs. Di-Bromo (6,8-diBr) Analog: Physicochemical Property Differentiation

Computed physicochemical properties differentiate CAS 728031-55-8 (mono-bromo at C6) from its 6,8-dibromo analog (CAS 886147-55-3, C19H14Br2N2O5, MW 510.14). The target compound has a lower molecular weight (461.27 vs. 510.14 g/mol), lower lipophilicity (predicted logP approximately 2.77 vs. approximately 3.0), and one additional hydrogen bond acceptor (8 vs. 7) [1]. The 8-methoxy group in the target compound provides an additional H-bond acceptor site absent in the 6,8-dibromo analog (which replaces 8-OCH3 with 8-Br), and its smaller steric bulk at C8 may confer differential target binding . Under Lipinski's Rule of Five, the target compound falls within compliant range (MW < 500, logP < 5), whereas the 6,8-dibromo analog exceeds the MW 500 threshold.

Physicochemical profiling Drug-likeness LogP comparison

Furan-2-carbonyl vs. Phenyl/Methylphenyl Piperazine Substituents: Differentiation in Hydrogen-Bonding Capacity and Target Engagement Potential

The furan-2-carbonyl group on the piperazine ring of CAS 728031-55-8 provides a distinct hydrogen-bond acceptor (furan oxygen) that is absent in closely related analogs bearing phenyl (CAS not located) or 2-methylphenyl (CAS 831242-66-1) substituents on the piperazine . The furan oxygen can participate in additional dipole-dipole and H-bond interactions with target protein residues. In a published coumarin-piperazine anticancer SAR study (Patel et al., 2023), compound 6 — which incorporates a coumarin-piperazine scaffold — achieved an IC50 of 0.003451 µM against MCF-7 breast cancer cells, outperforming doxorubicin [1]. While compound 6 is not structurally identical to CAS 728031-55-8, the data demonstrate that piperazine substituent identity is a critical driver of anticancer potency, and the furan-2-carbonyl moiety offers a differentiated H-bond pharmacophore compared to simple aryl substituents.

Piperazine substitution SAR Hydrogen bonding Anticancer screening

8-Methoxy Substitution Confers Differentiation from 8-Unsubstituted and 8-Hydroxy Analogs in Electronic and Steric Properties

The 8-methoxy group on CAS 728031-55-8 differentiates it from both the 8-unsubstituted analog (CAS 728016-90-8, 6-bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one) and any 8-hydroxy variant. According to the BMC Chemistry review by Joubert et al. (2018), methoxy substituents on the coumarin ring are associated with increased anti-AChE activity, whereas hydroxyl groups at adjacent positions decrease it [1]. The 8-OCH3 group in the target compound is electron-donating (+M effect), which modulates the electron density of the chromen-2-one ring system and influences both binding affinity and fluorescence properties [2]. In contrast, the 8-unsubstituted analog (CAS 728016-90-8) lacks this electronic modulation, and any 8-OH analog would introduce a hydrogen-bond donor (absent in the target) that could alter protein binding and solubility profiles.

Methoxy SAR Coumarin electronic effects 8-Substitution

Best Research and Industrial Application Scenarios for 6-Bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one (CAS 728031-55-8)


Acetylcholinesterase Inhibitor Screening for Alzheimer's Disease Drug Discovery

The coumarin-piperazine scaffold is a validated phenotype for acetylcholinesterase inhibition, with published coumarin/piperazine hybrids achieving IC50 values as low as 2.42 μM against human AChE [1]. CAS 728031-55-8 incorporates both 6-bromo and 8-methoxy substituents — both independently associated with enhanced anti-AChE activity per class-level SAR [2] — and includes a furan-2-carbonyl piperazine moiety capable of dual-site (CAS/PAS) AChE binding [1]. This compound is suited for AChE inhibition screening cascades where brominated, methoxylated coumarin-piperazine hybrids are being evaluated as donepezil alternatives or complementary tools for cholinergic hypothesis validation.

GPR35 Agonist Pharmacophore Exploration in Inflammatory and Metabolic Disease Programs

The 6-bromo substituent on the chromen-2-one core has been validated as a critical potency determinant for GPR35 agonism, with the most potent reference agonist (compound 50) achieving an EC50 of 5.8 nM [3]. CAS 728031-55-8 retains this 6-bromo feature and presents a distinct 3-position pharmacophore (piperazine-furan-carbonyl instead of tetrazole), making it a valuable tool compound for exploring alternative chemotypes within GPR35 agonist SAR. Applications include inflammatory bowel disease, type 2 diabetes, and coronary artery disease research where GPR35 has been genetically implicated [3].

Anticancer Screening Libraries Targeting MCF-7 Breast Cancer and Related Cell Lines

Coumarin-piperazine hybrids have demonstrated sub-nanomolar anticancer potency (IC50 = 0.003451 μM against MCF-7, outperforming doxorubicin) [4]. CAS 728031-55-8, with its unique furan-2-carbonyl piperazine moiety providing additional H-bond acceptor capacity, represents a differentiated chemotype for inclusion in focused anticancer screening libraries. Its compliance with Lipinski's Rule of Five (MW = 461.27, logP ≈ 2.77) supports drug-likeness for hit-to-lead progression .

Physicochemical Comparator Studies Investigating Halogen and Methoxy Effects on Coumarin Bioactivity

CAS 728031-55-8 occupies a defined position within a systematic substitution matrix alongside its 6-unsubstituted analog (CAS 728031-52-5), 6,8-dibromo analog (CAS 886147-55-3), and 8-unsubstituted analog (CAS 728016-90-8) . This makes it suitable for controlled SAR studies designed to quantify the individual contributions of 6-Br, 8-OCH3, and the furan-2-carbonyl group to target binding, cellular activity, and ADME properties. Procurement of the full analog set, anchored by CAS 728031-55-8, enables rigorous pharmacophore deconvolution.

Quote Request

Request a Quote for 6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.